molecular formula C11H10BrN3O4 B1316650 Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-73-2

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1316650
M. Wt: 328.12 g/mol
InChI Key: LGAZXCGDXQOPRK-UHFFFAOYSA-N
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Description

“Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C11H10BrN3O4 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine analogues, which includes “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate”, has been developed using a microwave-assisted one-pot Ugi-type multi-component reaction . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” consists of a fused bicyclic 5,6 heterocycle . The average mass of the molecule is 328.119 Da and the monoisotopic mass is 326.985474 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” are not detailed in the search results, imidazo[1,2-a]pyridine analogues have been synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate” include a molecular formula of C11H10BrN3O4 and a molecular weight of 328.11900 .

Scientific Research Applications

Green Chemistry

Application Summary

This compound is used in green chemistry to develop environmentally friendly synthesis methods for imidazo[1,2-a]pyridines, which are compounds with a wide range of bioactivities.

Methods of Application

A solvent- and catalyst-free method under microwave irradiation has been developed for the synthesis of imidazo[1,2-a]pyridines. This approach is fast, clean, high yielding, and avoids the use of solvents and catalysts, which aligns with the principles of green chemistry .

Results Summary

The method yields a series of imidazo[1,2-a]pyridines in good to excellent yields. This process is considered more efficient and environmentally benign, addressing both environmental concerns and economic aspects of chemical synthesis .

Future Directions

Imidazo[1,2-a]pyridine analogues, including “Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate”, have been recognized for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new drugs using these compounds, particularly for the treatment of tuberculosis . This represents a promising future direction for the use of these compounds.

properties

IUPAC Name

ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O4/c1-3-19-11(16)7-9(12)14-5-4-6(2)8(15(17)18)10(14)13-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAZXCGDXQOPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC(=C(C2=N1)[N+](=O)[O-])C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563689
Record name Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

132272-73-2
Record name Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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